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Compound of Interest

5-(1-Chlorovinyl)-2,4-
Compound Name:
dichloropyrimidine

cat. No.: B1199672

An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-(1-
Chlorovinyl)-2,4-dichloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a highly functionalized heterocyclic compound
that serves as a versatile intermediate in organic synthesis. Its pyrimidine core, substituted with
three distinct chlorine atoms, offers multiple sites for chemical modification, making it a
valuable building block for the synthesis of complex molecules, particularly in the field of
medicinal chemistry. The pyrimidine nucleus is a core component of numerous biologically
active compounds, including drugs like Gleevec and Crestor.[1] This guide provides a
comprehensive overview of the chemical properties and reactivity of 5-(1-Chlorovinyl)-2,4-
dichloropyrimidine, with a focus on its utility in synthetic applications. Detailed experimental
methodologies and visual diagrams of key reaction pathways are presented to aid researchers
in its practical application.

Chemical Properties

The fundamental chemical and physical properties of 5-(1-Chlorovinyl)-2,4-
dichloropyrimidine are summarized in the table below. These properties are crucial for its
handling, storage, and application in chemical reactions.
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Property Value Reference
CAS Number 61751-45-9 [2]
Molecular Formula CeHsClIsN2 [2]
Molecular Weight 209.46 g/mol [2]
Boiling Point 317 °C at 760 mmHg [2]
Density 1.491 g/cm3 [2]
Flash Point 174.9 °C [2]
Vapor Pressure 0.000734 mmHg at 25°C [2]
LogP 2.99290 2]
Canonical SMILES C=C(C1=CN=C(N=C1chChClI [2]
Synonyms 5-CVDP [2]

Reactivity and Synthetic Applications

The reactivity of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine is dominated by the three chlorine
substituents, each exhibiting different susceptibility to nucleophilic substitution and metal-
catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and
the additional activation provided by the 1-chlorovinyl group at the C5 position significantly
influence its reactivity profile.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C4 positions of the pyrimidine ring are activated towards
nucleophilic aromatic substitution (SNAr). Generally, the C4 position is more reactive than the
C2 position.[3][4][5] This regioselectivity is attributed to the higher LUMO coefficient at C4
compared to C2.[5]

The presence of an electron-withdrawing group at the C5 position, such as the 1-chlorovinyl
group, further enhances the electrophilicity of the pyrimidine ring and typically directs
nucleophilic attack to the C4 position.[6][7] However, the regioselectivity can be influenced by
several factors:
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Nature of the Nucleophile: While most nucleophiles preferentially attack the C4 position,
tertiary amines have been shown to exhibit excellent selectivity for the C2 position.[6] Weakly
nucleophilic amines, in the presence of specific catalysts, can also achieve high
regioselectivity.[8]

Reaction Conditions: The choice of solvent and base can control the regioselectivity. For
instance, using n-butanol with DIPEA has been reported to yield a single product with
substitution at the C4 position.[4]

Substituents on the Pyrimidine Ring: Electron-donating groups at the C6 position can
reverse the typical selectivity, favoring substitution at the C2 position.[9][10]

The general reactivity order for SNAr reactions on a related compound, 2,4,5-
trichloropyrimidine, is: 4-Cl > 2-Cl >> 5-Cl.[4] This suggests that the vinyl chloride of 5-(1-

Chlorovinyl)-2,4-dichloropyrimidine is the least reactive site for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is an excellent substrate for various palladium-

catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-

heteroatom bonds.

Suzuki-Miyaura Coupling: This is a widely used method for the arylation or vinylation of the
pyrimidine core.[1][11] Consistent with SNAr reactivity, the initial coupling reaction
preferentially occurs at the C4 position.[1][4] An effective one-pot, regioselective double
Suzuki coupling of 2,4-dichloropyrimidine has been developed, which allows for the efficient
synthesis of diarylated pyrimidines.[1][11]

Stille and Sonogashira Couplings: These reactions are also effective for functionalizing the
dichloropyrimidine core. In the case of 2,4,5-trichloropyrimidine, the reactivity order for
Suzuki and Stille reactions is 4-Cl > 2-Cl >> 5-Cl.[4] Interestingly, in the Sonogashira
reaction, the reactivity of the chlorine atoms at C2 and C4 is similar, but still much higher
than that of the chlorine at C5.[4]

Reduction
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The chlorine atoms of dichloropyrimidines can be removed through reductive dehalogenation,
typically using catalytic hydrogenation (e.g., with a palladium catalyst).[12] This process can
sometimes be accompanied by the reduction of the pyrimidine ring itself.[12] Careful control of
reaction conditions, particularly the management of HCI generated during the reaction using a
base like magnesium oxide, is crucial to achieve the desired outcome.[12]

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reactive
pathways of the 2,4-dichloropyrimidine core, which are directly applicable to 5-(1-
Chlorovinyl)-2,4-dichloropyrimidine.

General Reactivity of the 2,4-Dichloropyrimidine Core
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Caption: Regioselective functionalization of the 2,4-dichloropyrimidine core.
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Synthetic Workflow: Sequential Functionalization

5-(1-Chlorovinyl)-2,4-dichloropyrimidine

:

Step 1: C4-Selective Reaction
(e.g., Suzuki Coupling)

:

Intermediate:
4-Aryl-5-(1-chlorovinyl)-2-chloropyrimidine

:

Step 2: C2-Selective Reaction
(e.g., SNAr with Amine)

Final Product:

2-Amino-4-aryl-5-(1-chlorovinyl)pyrimidine

Click to download full resolution via product page

Caption: A typical workflow for synthesizing disubstituted pyrimidines.

Experimental Protocols

While specific protocols for 5-(1-Chlorovinyl)-2,4-dichloropyrimidine are not readily available
in the provided search results, the following are general methodologies for reactions involving
dichloropyrimidines that can be adapted.

General Procedure for Regioselective Suzuki Coupling
at C4

This protocol is based on methodologies developed for 2,4-dichloropyrimidine.[1][11]

e Reaction Setup: To a solution of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine (1.0 eq.) in a
suitable solvent mixture (e.g., an alcoholic solvent mixture) is added the aryl or vinyl boronic
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acid (1.1 eq.).

o Catalyst and Base: A palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%) and a base (e.g.,
NazCOs, 2.0 eq. as an aqueous solution) are added to the mixture.

o Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.qg.,
nitrogen or argon) at a temperature ranging from 60 °C to reflux until the starting material is
consumed (monitored by TLC or LC-MS).

e Work-up and Purification: Upon completion, the reaction is cooled to room temperature,
diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined
organic layers are washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure. The crude product is then purified by column
chromatography on silica gel.

General Procedure for SNAr with an Amine at C4

This protocol is adapted from general procedures for the amination of dichloropyrimidines.[3][4]

» Reaction Setup: 5-(1-Chlorovinyl)-2,4-dichloropyrimidine (1.0 eq.) is dissolved in a
suitable solvent such as THF or n-butanol.

o Addition of Reagents: The amine (1.1 eq.) and a non-nucleophilic base such as triethylamine
(EtsN) or diisopropylethylamine (DIPEA) (1.5 eq.) are added to the solution.

o Reaction Conditions: The mixture is stirred at room temperature or heated as necessary to
drive the reaction to completion. Reaction progress is monitored by TLC or LC-MS.

o Work-up and Purification: The reaction mixture is concentrated, and the residue is partitioned
between water and an organic solvent. The organic layer is washed, dried, and
concentrated. The product is purified by crystallization or column chromatography.

Safety and Handling

While a specific safety data sheet for 5-(1-Chlorovinyl)-2,4-dichloropyrimidine was not
found, related dichloropyrimidine compounds are classified as hazardous.[13][14]
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e Hazards: Dichloropyrimidines are typically harmful if swallowed, cause skin irritation, and can
cause serious eye damage or irritation.[14] They may also cause respiratory irritation.[14]
Thermal decomposition can release toxic and irritating gases such as carbon monoxide,
nitrogen oxides, and hydrogen chloride gas.[13]

o Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[13] Wear
appropriate personal protective equipment (PPE), including gloves, protective clothing, and
eye/face protection. Avoid breathing dust, fumes, or vapors.

e Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
[13]

Conclusion

5-(1-Chlorovinyl)-2,4-dichloropyrimidine is a highly valuable and reactive building block in
organic synthesis. The differential reactivity of its chlorine substituents allows for a high degree
of control in sequential functionalization through SNAr and palladium-catalyzed cross-coupling
reactions. This guide provides the foundational knowledge of its chemical properties and
reactivity, offering a framework for its application in the synthesis of novel compounds for drug
discovery and materials science. Researchers are encouraged to adapt the general protocols
provided to develop specific applications for this versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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